Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate
Overview
Description
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is an organic compound with the molecular formula C10H8F3NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate typically involves the esterification of 6-(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The raw materials, including 6-(trifluoromethyl)nicotinic acid and methanol, are fed into the reactor, where they undergo esterification in the presence of a suitable catalyst. The product is then separated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(trifluoromethyl)nicotinic acid.
Reduction: 6-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(trifluoromethyl)nicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity.
Trifluoromethylated pyridines: Other derivatives with trifluoromethyl groups at different positions on the pyridine ring.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs and valuable for specific applications.
Properties
IUPAC Name |
methyl 3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2,4,6H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGAGKCAOUZZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242171 | |
Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-67-8 | |
Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871224-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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